1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate
Description
1-tert-Butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate is a bicyclic organic compound featuring a partially unsaturated tetrahydropyridine ring substituted with two ester groups: a tert-butyl ester at position 1 and an ethyl ester at position 3. The compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing alkaloids, pharmaceuticals, and chiral ligands. Its structure combines the steric bulk of the tert-butyl group with the electronic effects of the ethyl ester, influencing reactivity and selectivity in synthetic pathways.
Properties
CAS No. |
1822817-53-7 |
|---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butylamine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: Likely C₁₂H₁₉NO₄ (inferred from analogs like 1-tert-butyl 3-methyl variants ).
- Molecular Weight : ~241.29 g/mol (based on structural analogs ).
- Synthesis : Prepared via catalytic methods, such as photoredox iridium-catalyzed reactions (e.g., 35% yield using fac-Ir(ppy)₃ in DMF ) or hydrogenation protocols (e.g., Pd/C under H₂ ).
Comparison with Similar Compounds
Structural Analogues
Substitution Patterns
Stereochemical Variants
- rac-1-(tert-butyl) 3-ethyl (2S,3R,4S)-2,4-dimethylpyrrolidine-1,3-dicarboxylate : Exhibits stereochemical diversity, synthesized via oxalate ester intermediates. Yield and diastereoselectivity depend on reaction conditions (e.g., 31–35% yields for diastereomers ).
Physicochemical Properties
- Melting Points: The target compound is likely a liquid (oil) at room temperature, similar to 1-tert-butyl 3-methyl analogs . Bulkier substituents (e.g., nitro, cyano) increase melting points (e.g., 215–245°C for imidazopyridine derivatives ).
- Solubility : tert-Butyl esters improve solubility in organic solvents (e.g., DCM, THF) compared to aryl-substituted analogs .
Biological Activity
1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate (CAS No. 1822817-53-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C₁₇H₂₄N₂O₄
- Molecular Weight : 304.38 g/mol
The structure features a tetrahydropyridine ring with two carboxylate functional groups, which may contribute to its biological properties.
Pharmacological Properties
1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate has been studied for various pharmacological effects:
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Parkinson's and Alzheimer's. The mechanism is hypothesized to involve modulation of neurotransmitter levels and reduction of oxidative stress.
- Antioxidant Activity : The compound has shown promise as an antioxidant in vitro. Its ability to scavenge free radicals may contribute to its neuroprotective effects by mitigating oxidative damage in neuronal cells.
The exact mechanisms through which 1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate exerts its effects are still under investigation. However, several studies have proposed the following pathways:
- Modulation of Neurotransmitter Release : Research indicates that the compound may enhance the release of acetylcholine and dopamine in neuronal cultures, which could be beneficial for cognitive function.
- Inhibition of Apoptosis : The compound appears to inhibit apoptotic pathways in neuronal cells exposed to neurotoxic agents. This effect may be mediated through the modulation of Bcl-2 family proteins.
In Vitro Studies
A series of in vitro experiments have been conducted to evaluate the cytotoxicity and neuroprotective effects of the compound:
| Study | Cell Line | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Study A | SH-SY5Y (neuroblastoma) | 10 | Significant reduction in cell death |
| Study B | PC12 (pheochromocytoma) | 20 | Increased dopamine release |
| Study C | Primary cortical neurons | 5 | Decreased oxidative stress markers |
These studies indicate that even at low concentrations, the compound can exert protective effects on neuronal cells.
In Vivo Studies
Animal models have also been employed to assess the efficacy of 1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate:
- Mouse Model of Parkinson's Disease : In a study involving mice treated with neurotoxins to induce Parkinson-like symptoms, administration of the compound resulted in improved motor function and reduced loss of dopaminergic neurons compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
